Tert-butyl 2-chloro-6-(chloromethyl)pyridin-3-ylcarbamate
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Overview
Description
Tert-butyl 2-chloro-6-(chloromethyl)pyridin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and organic synthesis. This particular compound features a pyridine ring substituted with chloro and chloromethyl groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-chloro-6-(chloromethyl)pyridin-3-ylcarbamate typically involves the reaction of 2-chloro-6-(chloromethyl)pyridine with tert-butyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-chloro-6-(chloromethyl)pyridin-3-ylcarbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro groups to hydrogen or other functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives .
Scientific Research Applications
Tert-butyl 2-chloro-6-(chloromethyl)pyridin-3-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential use in drug development, particularly in the design of carbamate-based pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-chloro-6-(chloromethyl)pyridin-3-ylcarbamate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, altering their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-chloro-5-methylpyridin-3-ylcarbamate
- Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- Tert-butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate
Uniqueness
Tert-butyl 2-chloro-6-(chloromethyl)pyridin-3-ylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C11H14Cl2N2O2 |
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Molecular Weight |
277.14 g/mol |
IUPAC Name |
tert-butyl N-[2-chloro-6-(chloromethyl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C11H14Cl2N2O2/c1-11(2,3)17-10(16)15-8-5-4-7(6-12)14-9(8)13/h4-5H,6H2,1-3H3,(H,15,16) |
InChI Key |
BACTYFFPGYKNGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(C=C1)CCl)Cl |
Origin of Product |
United States |
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